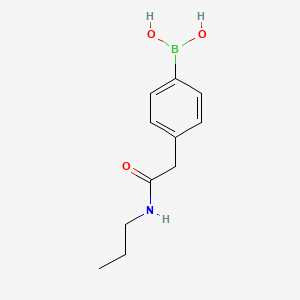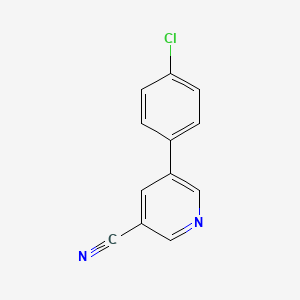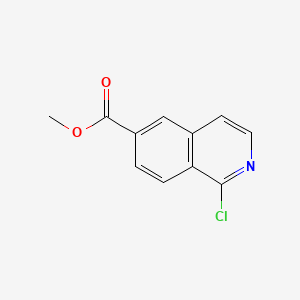
Methyl 1-chloroisoquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-chloroisoquinoline-6-carboxylate” is a chemical compound with the CAS Number: 1357946-43-0 . It has a molecular weight of 221.64 and its IUPAC name is methyl 1-chloro-6-isoquinolinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 1-chloroisoquinoline-6-carboxylate” is 1S/C11H8ClNO2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 1-chloroisoquinoline-6-carboxylate” is a solid substance . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Therapeutic and Biological Significance
Isoquinolines, including structures similar to Methyl 1-chloroisoquinoline-6-carboxylate, have been explored for their therapeutic potential and biological significance. Tetrahydroisoquinoline derivatives, in particular, demonstrate a wide range of biological activities, including neuroprotective, anti-addictive, and antidepressant-like effects in animal models of central nervous system disorders (Antkiewicz‐Michaluk et al., 2018). These findings suggest that Methyl 1-chloroisoquinoline-6-carboxylate could potentially be involved in similar biological pathways or therapeutic applications.
Antimicrobial and Antitumor Potential
The structural framework of isoquinolines, akin to Methyl 1-chloroisoquinoline-6-carboxylate, is known for its antimicrobial and antitumor potential. This class of compounds has been identified as promising candidates for the development of new drugs targeting various infectious diseases and cancers. The presence of the isoquinoline scaffold is a common feature in compounds studied for their anticancer and antimicrobial properties (Singh & Shah, 2017).
Chemical Synthesis and Drug Development
Research on isoquinoline derivatives, including Methyl 1-chloroisoquinoline-6-carboxylate, contributes significantly to the field of chemical synthesis and drug development. These compounds serve as key intermediates and structural motifs in the synthesis of various pharmaceutical agents. Their unique chemical properties facilitate the exploration of novel therapeutic agents, particularly in the realm of cancer therapy and neurodegenerative diseases (Fusco & Sannicolo, 1978).
Safety and Hazards
properties
IUPAC Name |
methyl 1-chloroisoquinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEQALCNHHWENP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357946-43-0 |
Source


|
| Record name | methyl 1-chloroisoquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

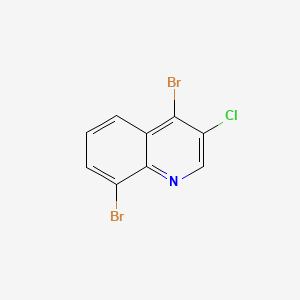
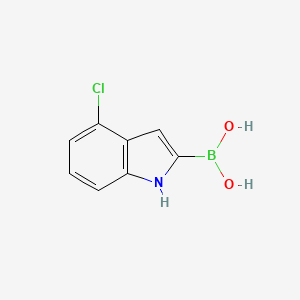
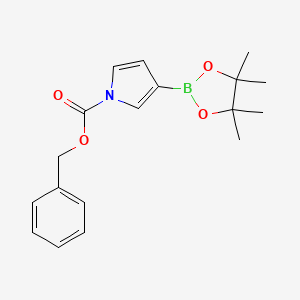
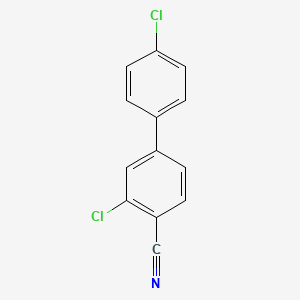
![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)
![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)
